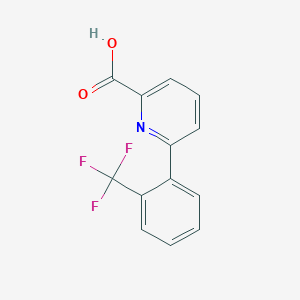

6-(2-(三氟甲基)苯基)吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(2-(Trifluoromethyl)phenyl)picolinic acid is a compound that is related to picolinic acid derivatives. While the specific compound is not directly discussed in the provided papers, the papers do discuss related picolinic acid derivatives and their applications. For instance, picolinic acid is mentioned as a ligand for catalysis and coordination chemistry, and its derivatives are used in various applications including as sensitizers for europium and terbium in luminescence studies .

Synthesis Analysis

The synthesis of picolinic acid derivatives can involve various methods, including the reaction of picolinic acid with other reagents. For example, the synthesis of 6-phosphoryl picolinic acid derivatives is described, which are used as europium and terbium sensitizers . Another study discusses the synthesis of amides from picolinic acid by coupling it with N-alkylanilines, which involves the generation of the acid chloride in situ using thionyl chloride . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 6-(2-(Trifluoromethyl)phenyl)picolinic acid.

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is crucial for their function. X-ray crystallography has been used to determine the structures of several amides derived from picolinic acid, revealing a preference for cis amide geometry . Computational studies, such as density functional theory (DFT), are also employed to predict and confirm the structures of picolinic acid derivatives, as seen in the study of a photo-degradation product of a picolinic acid derivative . These techniques could be applied to analyze the molecular structure of 6-(2-(Trifluoromethyl)phenyl)picolinic acid.

Chemical Reactions Analysis

Picolinic acid derivatives can undergo various chemical reactions. The papers provided discuss the formation of amides and the photo-degradation of a picolinic acid derivative . The photo-degradation study provides a detailed mechanism for the formation of a degradation product, including an intramolecular Smiles rearrangement . These reactions are indicative of the reactivity of picolinic acid derivatives and could inform the chemical reactions analysis of 6-(2-(Trifluoromethyl)phenyl)picolinic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. The photophysical measurements of the 6-phosphoryl picolinic acid derivatives show that their emission intensity and quantum yields vary depending on the pH and the presence of water molecules in the first coordination sphere . The study of the photo-degradation product also includes the prediction of its UV-Visible spectrum using time-dependent DFT, which is matched to experimental data . These properties are essential for understanding the behavior of picolinic acid derivatives in different environments and could be relevant to the analysis of 6-(2-(Trifluoromethyl)phenyl)picolinic acid.

科学研究应用

合成生长素类除草剂

6-(2-(三氟甲基)苯基)吡啶-2-甲酸: 化合物已被研究作为潜在的合成生长素类除草剂。这些化合物模拟植物激素生长素的作用,生长素调节植物生长。当用作除草剂时,它们会破坏杂草的正常生长模式,导致其死亡。 一项研究表明,某些衍生物表现出强大的除草活性,其中一种化合物的效力是商业除草剂卤氧草醚甲酯的45倍 .

抗癌研究

吡啶-2-甲酸的衍生物,包括含有三氟甲基的衍生物,已被探索其抗癌特性。关于吡啶-2-甲酸衍生物的铼(I)三羰基配合物的研究显示出对肺癌细胞有希望的体外活性。 这些研究对于开发新的金属基药物至关重要,这些药物在癌症治疗中具有潜在的应用 .

有机合成中的催化

6-(2-(三氟甲基)苯基)吡啶-2-甲酸中的三氟甲基可以作为有机合成中的催化剂。 它可以促进各种反应,例如酯化和酰化反应,这些反应是生产各种有机化合物的基础 .

分子对接研究

分子对接是一种用于预测分子与目标蛋白之间相互作用的方法。基于6-(2-(三氟甲基)苯基)吡啶-2-甲酸的化合物已用于对接研究,以了解它们的结合亲和力和作用方式。 这些信息对于设计具有所需生物活性的新分子非常有价值 .

构效关系 (SAR) 分析

SAR 分析是一种用于识别分子化学结构与其生物活性之间关系的方法。研究人员合成了6-(2-(三氟甲基)苯基)吡啶-2-甲酸的各种衍生物,并评估了它们的除草活性。 结果有助于构建自适应的三维定量构效关系 (3D-QSAR) 模型,指导合成具有增强活性的新化合物 .

生物测定

生物测定是测量物质对生物体或生物系统的影响的测试。从6-(2-(三氟甲基)苯基)吡啶-2-甲酸衍生的化合物已被测试其抑制拟南芥根生长的能力。 这些测定有助于评估新化合物的生物活性及其作为除草剂的潜力 .

安全和危害

属性

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-2-1-4-8(9)10-6-3-7-11(17-10)12(18)19/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGACJXOHBBLASW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647073 |

Source

|

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887983-43-9 |

Source

|

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)